2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of organic synthesis and medicinal chemistry intermediates . For instance, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl can be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide” is complex, involving several functional groups. It includes a benzamide moiety, an ethoxy group, a tetrahydro-2H-pyran ring, and a piperidin-4-yl group.Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, tetrahydropyran derivatives are commonly used as protecting groups in organic synthesis . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions .Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer
A study by Caveliers et al. (2002) focused on the potential of a new iodobenzamide, aiming to visualize primary breast tumors in humans in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. The study's findings suggest that similar benzamide derivatives could have applications in cancer diagnosis and therapy, highlighting the relevance of benzamide structures in medical imaging and cancer research.
Heterocyclic Chemistry for Antitumor and Antioxidant Activities
Research by Bialy and Gouda (2011) on cyanoacetamide and its use in synthesizing heterocyclic compounds for antitumor and antioxidant activities indicates a broad area of application for similar compounds. The study demonstrates the versatility of benzamide derivatives in creating compounds with significant biological activities, suggesting potential research avenues in drug discovery and development.
Antagonistic Interactions with CB1 Cannabinoid Receptor
Shim et al. (2002) investigated the molecular interaction of a benzamide derivative with the CB1 cannabinoid receptor, revealing insights into the structure-affinity relationships crucial for designing selective receptor antagonists. This research Shim et al. (2002) underscores the potential of benzamide-based compounds in the development of therapeutic agents targeting cannabinoid receptors, with implications for treating conditions related to the endocannabinoid system.
Glucokinase Activation for Diabetes Treatment
A study on the synthesis and biological activity of fused pyran derivatives by Shehab and Ghoneim (2016) illustrates the potential of certain benzamide derivatives in the treatment of type 2 diabetes mellitus through glucokinase activation. This research highlights the role of benzamide and pyran structures in designing novel therapeutic agents for metabolic diseases.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19-6-4-3-5-18(19)20(23)21-15-16-7-11-22(12-8-16)17-9-13-24-14-10-17/h3-6,16-17H,2,7-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQLZZMEJMPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.